molecular formula C23H16O B3048106 1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one CAS No. 1564-72-3

1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one

Cat. No.: B3048106
CAS No.: 1564-72-3
M. Wt: 308.4 g/mol
InChI Key: VRBVYRUYQIRTOW-CCEZHUSRSA-N
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Description

Contextualization of Chalcones in Organic Synthesis and Advanced Materials Research

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, specifically a 1,3-diaryl-2-propen-1-one framework. These molecules serve as crucial precursors in the synthesis of a wide variety of heterocyclic compounds. mdpi.com The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aromatic aldehyde and an acetophenone. mdpi.combohrium.comnih.gov

Beyond their role as synthetic intermediates, chalcones have garnered significant attention for their potential in advanced materials research. analis.com.my The core structure of chalcones, featuring an α,β-unsaturated ketone system, acts as a polarizable π-conjugated bridge connecting two aromatic rings. mdpi.comnih.gov This architecture makes them promising candidates for applications in nonlinear optics (NLO), where materials can alter the properties of light. nih.govnih.govresearchgate.net Chalcone (B49325) derivatives have been investigated for their third-order NLO properties, which are crucial for developing technologies like optical limiting and all-optical switching. bohrium.com

Significance of the Anthracene (B1667546) Moiety in π-Conjugated Systems and Optoelectronic Applications

Anthracene is a polycyclic aromatic hydrocarbon composed of three linearly fused benzene (B151609) rings. Its extended, planar, and electron-rich π-conjugated system is the source of its unique photophysical properties. nih.govmdpi.combeilstein-journals.org Anthracene and its derivatives are known for their strong fluorescence and have been extensively utilized in the development of luminescent chemosensors and switches. nih.govnih.gov

The delocalized π-electron system in anthracene makes it an excellent component for π-conjugated molecular materials, which are at the forefront of organic electronics research. analis.com.mynih.gov These materials are integral to the development of optoelectronic devices due to their charge-carrier mobility and stability. nih.gov Specifically, anthracene derivatives have found applications as active layers in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells. analis.com.mybeilstein-journals.orgresearchgate.netrsc.org The ability to tune the electronic and optical properties of anthracene by attaching different functional groups allows for the design of materials with specific characteristics for these advanced applications. rsc.orgrsc.org

Research Landscape and Unique Features of 1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one and Related Molecular Architectures

The compound this compound belongs to the family of anthracenyl chalcones, which merge the structural features of both chalcones and anthracene. This combination results in molecules with enhanced photophysical and nonlinear optical properties. The synthesis of these compounds typically follows the Claisen-Schmidt condensation pathway, reacting 9-anthraldehyde (B167246) with an appropriate acetophenone. nih.govresearchgate.net

Research into anthracenyl chalcones has revealed their significant potential for optoelectronic applications. These molecules often exhibit strong third-order NLO responses, including reverse saturable absorption (RSA) and a negative nonlinear refractive index (self-defocusing). bohrium.comnih.gov These properties are desirable for optical limiting devices, which protect sensitive equipment from high-intensity laser beams, and for all-optical switching applications. nih.gov

The unique features of these molecular architectures arise from the intramolecular charge transfer (ICT) that occurs from an electron-donor group to an electron-acceptor group through the π-conjugated system, which includes the anthracene moiety. analis.com.mynih.gov By modifying the substituent groups on the phenyl ring, researchers can tune the molecule's electronic properties and, consequently, its NLO response. For instance, adding strong electron-donating or electron-withdrawing groups can enhance the third-order optical nonlinearity. bohrium.comnih.gov

The table below summarizes the nonlinear optical properties of several anthracenyl chalcone derivatives, illustrating the effect of different substituents on their performance.

Compound NameNonlinear Refractive Index (n₂) (cm²/W)Two-Photon Absorption Coefficient (β) (cm/W)
(2E)-1-(anthracen-9-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (DA-ANC)-1.31 x 10⁻⁸6.9 x 10⁻⁵
(E)-1-(9-anthryl)-3-(4-nitrophenyl)prop-2-en-1-one (N-ANC)~10⁻⁸~10⁻⁵
(2E)-1-(anthracen-9-yl)-3-(pyridin-2-yl)prop-2-en-1-one (2PANC)Stronger than 3PANCWeaker than 3PANC
(2E)-1-(anthracen-9-yl)-3-(pyridin-3-yl)prop-2-en-1-one (3PANC)Weaker than 2PANCStronger than 2PANC

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-anthracen-9-yl-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O/c24-22(15-14-17-8-2-1-3-9-17)23-20-12-6-4-10-18(20)16-19-11-5-7-13-21(19)23/h1-16H/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBVYRUYQIRTOW-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80419792
Record name NSC631515
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Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564-72-3
Record name NSC281942
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC631515
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Synthetic Methodologies for 1 Anthracen 9 Yl 3 Phenylprop 2 En 1 One and Its Structural Analogues

Claisen-Schmidt Condensation: Classical and Modified Protocols

The Claisen-Schmidt condensation is the cornerstone for synthesizing chalcones. It involves the base- or acid-catalyzed reaction between a ketone possessing an α-hydrogen (like 9-acetylanthracene) and an aromatic carbonyl compound lacking an α-hydrogen (like benzaldehyde), followed by dehydration to form the characteristic α,β-unsaturated ketone structure. wikipedia.orgscispace.com

Base-Catalyzed Condensation Techniques

Base-catalyzed protocols are the most common methods for the synthesis of 1-(anthracen-9-yl)-3-phenylprop-2-en-1-one and its derivatives. nih.gov These reactions typically involve the use of strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a polar protic solvent, most commonly ethanol (B145695) or methanol. nih.gov

The mechanism initiates with the deprotonation of the α-carbon of 9-acetylanthracene (B57403) by the base to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol (B89426) addition product readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, this compound. scispace.com

A typical procedure involves dissolving equimolar quantities of 9-acetylanthracene and the corresponding aromatic aldehyde in ethanol, followed by the addition of an aqueous or alcoholic solution of NaOH or KOH. The reaction is often stirred at room temperature or below (e.g., 278 K) for several hours. nih.gov The product, being a solid, often precipitates from the reaction mixture and can be isolated by simple filtration. nih.gov For instance, the synthesis of (E)-3-(anthracen-9-yl)-1-(furan-2-yl)prop-2-en-1-one was achieved by condensing anthracene-9-carbaldehyde with 2-acetylfuran (B1664036) in ethanol with 30% aqueous NaOH, stirring for 3 hours at 278 K. nih.gov

Optimization of Reaction Conditions and Reagent Stoichiometry for Yield Enhancement

The efficiency and yield of the Claisen-Schmidt condensation are highly dependent on several factors, including the choice and concentration of the catalyst, solvent, temperature, reaction time, and the molar ratio of reactants. Optimization of these parameters is crucial for maximizing product yield and purity.

Studies on chalcone (B49325) synthesis have shown that varying the concentration of the base catalyst significantly impacts the yield. For example, in the synthesis of certain hydroxychalcones, increasing the KOH concentration from 6 M to 10 M resulted in an increased yield, which then decreased at higher concentrations (12-14 M). nih.gov

Temperature is another critical parameter. While many reactions proceed efficiently at room temperature, some require heating to drive the reaction to completion. In one study, the optimal temperatures for synthesizing different chalcones were found to be 70 °C and 80 °C. nih.gov

The stoichiometry of the reactants can also be adjusted to improve yields. Using a molar ratio of 2:1 for the aldehyde to the ketone has been shown to be effective in some cases, pushing the reaction towards the desired product. nih.gov The choice of solvent is also important; while ethanol is common, the use of aqueous media has been explored for greener synthesis, although it can affect the solubility of non-polar reactants like acetophenone. nih.govacs.org The reaction time is another variable that is optimized, with reactions being monitored until completion, which can range from a few hours to over a day in conventional methods. nih.govnih.gov

Sustainable Synthesis Approaches for Anthracenyl Chalcones

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for synthesizing anthracenyl chalcones. These approaches aim to reduce reaction times, minimize the use of hazardous solvents, and lower energy consumption. nih.gov

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of chalcones, including 9-anthracenyl derivatives. researchgate.net This technique utilizes microwave irradiation to heat the reaction mixture rapidly and uniformly, leading to a dramatic reduction in reaction times compared to conventional heating methods. mdpi.commdpi.com

A key advantage of MAOS is the significant rate enhancement, with reactions often completing in minutes rather than hours. iosrphr.org For the synthesis of 9-anthracenyl chalcones, a solvent-free protocol using KOH as a catalyst under microwave irradiation has been developed, affording excellent yields (90-97%) in just 5-6 minutes. nih.goviosrphr.org This method is not only fast and efficient but also environmentally friendly due to the absence of a solvent. iosrphr.org The protocol has proven to be robust, accommodating a variety of substituted benzaldehydes. iosrphr.orgresearchgate.net

Comparison of Conventional vs. Microwave-Assisted Synthesis of Anthracenyl Chalcones
MethodReaction TimeTypical YieldConditionsReference
Conventional Heating3 - 16 hours~70-85%NaOH/KOH in Ethanol, Room Temp. nih.govresearchgate.net
Microwave-Assisted (MAOS)5 - 6 minutes90 - 97%Solvent-free, KOH catalyst iosrphr.org

Mechanochemical and Solvent-Free Syntheses

Mechanochemical methods, such as grinding reactants in a mortar and pestle or using a ball mill, offer another green alternative to traditional solution-phase synthesis. nih.gov These solvent-free techniques reduce waste and can lead to the formation of products that are difficult to obtain from solution. researchgate.net

The solvent-free synthesis of chalcones can be achieved by grinding the corresponding aldehyde and ketone with a solid base, such as sodium hydroxide. researchgate.net This method has been successfully applied to produce various chalcones in high yields (81-94%) and purity. researchgate.net For instance, 9-anthracenecarbaldehyde was mixed with 1-(thiophen-2-yl)ethanone and NaOH and ground with a mortar and pestle for 10 minutes to yield the corresponding solid chalcone. frontiersin.org The primary advantages of this approach are its operational simplicity, reduced environmental impact, and often shorter reaction times compared to conventional stirring methods. researchgate.net

Yields of Substituted 1-(Anthracen-9-yl) Chalcones via MAOS iosrphr.org
Substituent on Phenyl RingReaction Time (min)Yield (%)
H596
p-Chloro597
p-Fluoro695
p-Bromo694
p-Methyl595

Chemo- and Regioselective Considerations in the Formation of Anthracenyl Chalcone Scaffolds

The Claisen-Schmidt condensation for the synthesis of this compound is inherently regioselective. The reaction occurs between an enolizable ketone (9-acetylanthracene) and a non-enolizable aromatic aldehyde (benzaldehyde). This prevents the self-condensation of the aldehyde, ensuring that the acetyl group of the anthracene (B1667546) derivative selectively attacks the aldehyde carbonyl. wikipedia.org The bulky anthracene group may also play a role in directing the reaction, although side reactions involving the anthracene ring itself are not typically observed under these conditions. researchgate.net

From a stereochemical perspective, the reaction is highly selective, predominantly forming the more thermodynamically stable (E)-isomer (trans-isomer). nih.govrsc.org The formation of the (E)-isomer is driven by the minimization of steric hindrance between the bulky anthracene moiety and the phenyl group across the C=C double bond. Spectroscopic analyses, such as 1H NMR, and X-ray crystallographic studies of various anthracenyl chalcones confirm the trans configuration of the olefinic protons. nih.goviosrphr.org While (Z)-isomers can be formed, they are generally minor by-products under these reaction conditions. rsc.org The chemoselectivity is also high, with the reaction occurring specifically between the α-carbon of the ketone and the carbonyl of the aldehyde without significant side reactions, such as Michael additions, especially when using equimolar amounts of reactants under optimized conditions. researchgate.net

Mechanistic Investigations of Anthracenyl Chalcone Formation Pathways

The formation of this compound and its structural analogues is predominantly achieved through the Claisen-Schmidt condensation, a cornerstone reaction in the synthesis of chalcones. This base-catalyzed reaction involves the condensation of an enolizable ketone with an aldehyde or another ketone that lacks α-hydrogens. In the context of anthracenyl chalcones, the reaction typically proceeds between a 9-acetylanthracene derivative and a substituted benzaldehyde. A comprehensive understanding of the reaction mechanism is crucial for optimizing reaction conditions and predicting the formation of desired products.

The generally accepted mechanism for the base-catalyzed Claisen-Schmidt condensation proceeds through a series of sequential steps. A computational study on the formation of chalcones proposes a mechanism that can be extrapolated to anthracenyl derivatives. researchgate.net The process is initiated by the deprotonation of the α-carbon of 9-acetylanthracene by a base, typically a hydroxide ion, to form a resonance-stabilized enolate. This initial step is generally fast. The subsequent and often rate-determining step involves the nucleophilic attack of this enolate on the carbonyl carbon of the benzaldehyde. This results in the formation of a tetrahedral alkoxide intermediate. This intermediate then abstracts a proton from the solvent (e.g., ethanol or water) to yield a β-hydroxy ketone, also known as an aldol adduct. The final step is a base-catalyzed dehydration (elimination) of the aldol adduct, which proceeds via an enolate (E1cB) mechanism, to afford the α,β-unsaturated ketone system characteristic of chalcones. The final product, this compound, is stabilized by the extensive π-conjugation across the molecule.

The presence of the bulky anthracene moiety introduces significant steric and electronic effects that influence the reaction pathway. The steric hindrance imposed by the anthracene group can affect the rate of the reaction and the stability of the intermediates and transition states. X-ray crystallographic studies of various 1-(anthracen-9-yl)prop-2-en-1-one derivatives reveal a twisted conformation, where the plane of the anthracene ring is significantly angled with respect to the enone bridge. nih.govnih.gov For instance, in (E)-1,3-bis(anthracen-9-yl)prop-2-en-1-one, the anthracene ring systems are twisted at angles of 85.21° and 83.98° from the enone plane. nih.gov This deviation from planarity is a direct consequence of the steric bulk of the anthracene group. nih.gov This steric strain can influence the energetics of the transition state leading to the aldol adduct.

Computational studies, such as those employing Density Functional Theory (DFT), provide valuable insights into the electronic structure and geometry of these molecules, which in turn informs our understanding of the reaction mechanism. iucr.orgdntb.gov.ua DFT calculations on anthracenyl chalcone derivatives help in understanding the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). iucr.org The electron-donating nature of the anthracene group can influence the nucleophilicity of the enolate formed from 9-acetylanthracene, potentially affecting the rate of the initial nucleophilic attack. analis.com.my

The following table summarizes the key steps in the proposed mechanism for the formation of this compound:

Advanced Spectroscopic Characterization of 1 Anthracen 9 Yl 3 Phenylprop 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a fundamental tool for the definitive structural assignment of 1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one. By analyzing the chemical environment of each proton and carbon atom, a complete picture of the molecular architecture is assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound provides key information about the electronic environment of the hydrogen atoms. The protons of the α,β-unsaturated system, specifically the vinylic protons, typically appear as doublets in the olefinic region of the spectrum. The trans-configuration of these protons is confirmed by a large coupling constant (J value), usually in the range of 15-18 Hz.

The protons on the phenyl ring and the anthracene (B1667546) group resonate in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. Due to the complex spin-spin coupling, these signals often appear as multiplets. The specific chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents and their position on the aromatic rings.

Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for Chalcone-type Structures.
ProtonExpected Chemical Shift (δ, ppm)MultiplicityTypical Coupling Constant (J, Hz)
α-H (vinylic)7.0 - 7.8d (doublet)15 - 18
β-H (vinylic)7.5 - 8.2d (doublet)15 - 18
Aromatic-H (Phenyl & Anthracenyl)7.0 - 9.0m (multiplet)N/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Chemical Shifts

The ¹³C NMR spectrum offers complementary information, detailing the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the enone system is a key diagnostic signal, typically appearing far downfield in the spectrum, often in the range of 188 to 193 ppm. mdpi.com The presence of α,β-unsaturation shifts this signal compared to a saturated ketone. mdpi.com

The α- and β-carbons of the enone double bond are also characteristic, with the β-carbon generally appearing at a higher chemical shift than the α-carbon due to resonance effects. The numerous signals in the aromatic region correspond to the carbons of the phenyl and anthracene rings. The exact chemical shifts of these aromatic carbons are sensitive to their electronic environment within the fused ring system.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound.
CarbonExpected Chemical Shift (δ, ppm)
C=O (Carbonyl)188 - 193
α-C (vinylic)120 - 130
β-C (vinylic)135 - 148
Aromatic-C (Phenyl & Anthracenyl)120 - 140

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals, especially within the complex aromatic regions, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons, such as the α- and β-vinylic protons and neighboring protons on the aromatic rings.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), enabling the direct assignment of a carbon signal based on its attached proton's chemical shift.

These techniques, used in combination, allow for a complete and confident assignment of the entire molecular structure of this compound. umich.edu

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Fingerprinting

Characteristic Vibrational Modes of the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system gives rise to strong and characteristic bands in the vibrational spectra. The C=O stretching vibration is particularly intense in the FT-IR spectrum and typically appears in the range of 1650-1680 cm⁻¹. This frequency is lower than that of a simple ketone due to the conjugation with the C=C double bond, which reduces the double bond character of the carbonyl group. mdpi.com

The C=C stretching vibration of the enone system is also observable, usually in the region of 1580-1640 cm⁻¹. In many chalcones, the carbonyl stretching modes are associated with other stretching modes, including those of the aromatic rings. mdpi.com The trans-olefinic C-H out-of-plane bending vibration is another diagnostic peak, typically found around 960-980 cm⁻¹.

Table 3: Key Vibrational Frequencies for the α,β-Unsaturated Carbonyl System.
Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (FT-IR)
C=O Stretch (conjugated)1650 - 1680Strong
C=C Stretch (conjugated)1580 - 1640Medium to Strong
C-H Bend (trans-olefinic, out-of-plane)960 - 980Medium to Strong

Analysis of Aromatic and Anthracene Ring Vibrations

The vibrational spectra are also rich with information from the phenyl and anthracene rings. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C ring stretching or "skeletal" vibrations occur in the 1400-1600 cm⁻¹ region.

The anthracene moiety has a set of characteristic vibrations. Due to its D2h symmetry, its vibrational modes can be classified as either Raman or IR active, following the mutual exclusion principle. sns.it While substitution breaks this symmetry, many of the fundamental ring vibrations can still be identified. These fused ring vibrations provide strong peaks, particularly in the fingerprint region below 1000 cm⁻¹, which are useful for identifying the anthracene core. nsf.gov Aromatic C-H out-of-plane bending vibrations are also prominent in the 690-900 cm⁻¹ range, and their specific frequencies can provide clues about the substitution pattern of the aromatic rings.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Investigations

The electronic absorption properties of this compound, an anthracene-based chalcone (B49325), are governed by its extensive π-conjugated system. This system includes the anthracene moiety, the α,β-unsaturated ketone (enone) bridge, and the phenyl ring. Spectroscopic analysis in the Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) regions provides critical insights into the electronic transitions within the molecule. The absorption spectrum is characterized by intense bands in the UV and visible regions, which are sensitive to the molecular structure and the surrounding environment.

Identification of Electronic Transitions (e.g., π→π, n→π)

The UV-Vis absorption spectrum of this compound is dominated by two primary types of electronic transitions: π→π* (pi to pi-star) and n→π* (n to pi-star).

The π→π transitions* are responsible for the most intense absorption bands and arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Given the molecule's large conjugated system, multiple π→π* transitions occur. mdpi.com These transitions are typically observed in compounds containing double or triple bonds. mdpi.com The extensive conjugation involving the anthracene ring, the enone linkage, and the phenyl group lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), pushing the longest wavelength absorption maximum (λmax) into the near-visible or visible region. iucr.orgnih.gov For instance, a related compound, (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one, displays its longest wavelength absorption at 383 nm, which is attributed to the HOMO→LUMO transition. iucr.orgnih.gov The charge density in the HOMO state is generally delocalized over the entire conjugated framework, while in the LUMO state, it may accumulate on specific moieties like the enone group. nih.gov

The n→π transitions* are typically much weaker in intensity than π→π* transitions. They involve the excitation of a non-bonding electron (n), specifically from one of the lone pairs on the carbonyl oxygen atom, to a π* antibonding orbital of the C=O double bond. mdpi.comanalis.com.my In similar anthracene-based chalcones, this transition is assigned to absorption bands in the UV region, such as the one observed at approximately 263 nm for (E)-1-(9-anthryl)-3-(4-nitrophenyl)prop-2-en-1-one. researchgate.net These transitions are characteristic of molecules containing heteroatoms with lone pairs that are part of a conjugated system. analis.com.my

Table 1: Summary of Electronic Transitions in this compound

Transition TypeOrbitals InvolvedAssociated Molecular MoietyExpected Spectral RegionRelative Intensity
π→ππ (Bonding) → π (Antibonding)Anthracene, Phenyl, Enone SystemUV and Visible (e.g., ~380-420 nm)High
π→ππ (Bonding) → π (Antibonding)Anthracene RingUV (e.g., ~250-380 nm)High
n→πn (Non-bonding) → π (Antibonding)Carbonyl Group (C=O)UV (e.g., ~260-340 nm)Low

Solvatochromic Effects on Absorption Maxima (λmax)

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's absorption bands when measured in different solvents. ijcce.ac.ir This phenomenon is a direct consequence of differential solvation of the ground and excited states of the molecule. The electronic transitions in this compound are expected to exhibit solvatochromism due to changes in solvent polarity.

The effect of the solvent on the absorption maxima (λmax) can be categorized as either a bathochromic (red) shift to a longer wavelength or a hypsochromic (blue) shift to a shorter wavelength. ijcce.ac.ir

Effect on n→π Transitions:* The n→π* transition of the carbonyl group is anticipated to undergo a hypsochromic (blue) shift as the polarity of the solvent increases, particularly in protic solvents capable of hydrogen bonding. This is because the non-bonding electrons of the carbonyl oxygen in the ground state are stabilized by interactions with polar solvent molecules (e.g., hydrogen bonds), increasing the energy required for the n→π* excitation.

Effect on π→π Transitions:* The π→π* transition, which corresponds to the HOMO-LUMO energy gap, is generally expected to show a bathochromic (red) shift with increasing solvent polarity. nih.gov This occurs because the excited state of a conjugated system is often more polar than the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the transition and shifting the absorption to a longer wavelength. For example, in related vinyl-anthracene derivatives, a notable red shift is observed when moving to more polar solvents like dichloromethane. nih.gov

The magnitude of these shifts depends on various solvent properties, including the dielectric constant and the solvent's ability to act as a hydrogen bond donor or acceptor. ijcce.ac.ir

Table 2: Expected Solvatochromic Effects on the Absorption Maxima (λmax) of this compound

SolventDielectric Constant (ε)Transition TypeExpected Shift DirectionPredicted λmax Range
n-Hexane1.88 (Nonpolar)n→πReference (Longest λ)~330-350 nm
π→πReference (Shortest λ)~380-390 nm
Chloroform4.81 (Polar Aprotic)n→πHypsochromic (Blue Shift)~320-340 nm
π→πBathochromic (Red Shift)~390-400 nm
Ethanol (B145695)24.55 (Polar Protic)n→πStrong Hypsochromic Shift~310-330 nm
π→πBathochromic (Red Shift)~395-410 nm
Dimethyl Sulfoxide (DMSO)46.7 (Polar Aprotic)n→πModerate Hypsochromic Shift~315-335 nm
π→πStrong Bathochromic Shift~400-420 nm

Crystallographic Analysis and Solid State Structural Aspects of Anthracenyl Chalcones

Analysis of Intermolecular Interactions in the Crystalline State

Weak Supramolecular Forces and Their Role in Crystal Stabilization

In many anthracenyl chalcone (B49325) derivatives, molecules are linked by weak intermolecular C–H···O hydrogen bonds. iucr.orgresearchgate.net For instance, in the crystal structures of (E)-1-(anthracen-9-yl)-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one and (E)-1-(anthracen-9-yl)-3-[4-(diphenylamino)phenyl]prop-2-en-1-one, molecules form inversion dimers through C—H⋯O bonds. iucr.org These interactions typically involve a hydrogen atom from an aromatic ring or the enone backbone and the carbonyl oxygen atom, contributing significantly to the formation of defined structural motifs.

Furthermore, C–H···π interactions are crucial for stabilizing the crystal structures, often linking molecules into more complex assemblies. researchgate.netnih.gov These interactions can occur between a hydrogen atom and the π-system of the anthracene (B1667546) core or the phenyl ring. In the case of (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one, weak C–H···π interactions connect molecules into chains. iucr.orgnih.gov Similarly, in other analogues, these interactions help to stabilize the crystal structure by forming two-dimensional or three-dimensional networks. iucr.orgnih.gov

The contribution of π–π stacking interactions is also a notable feature in the crystal packing of these compounds. nih.govnih.gov These interactions occur between the electron-rich aromatic rings of the anthracene moieties of adjacent molecules. nih.gov The interplay of these varied weak forces results in a highly organized and stable three-dimensional supramolecular structure. The specific arrangement is often a delicate balance, where the bulkiness of the anthracene group can lead to a highly twisted conformation, which in turn influences the nature and geometry of the intermolecular contacts. nih.gov

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

For anthracenyl chalcones, this analysis provides a detailed picture of the weak forces at play. The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of each type of contact. iucr.orgusm.my Analysis of compounds structurally similar to 1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one reveals that H···H, C···H/H···C, and C···C contacts are the most significant contributors to the total Hirshfeld surface.

In the crystal structure of a related compound, 1-(anthracen-9-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one, H···H contacts account for the largest contribution to the Hirshfeld surface at 38.8%. nih.gov Significant C–H···π interactions are quantified as C···H contacts, contributing 22.8%, while π–π stacking interactions, represented by C···C contacts, contribute 8.9%. nih.gov Another close analogue, (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one, shows a particularly high percentage of C···H/H···C contacts, reaching 41.2%, underscoring the primary role of C–H···π interactions in its crystal packing. nih.govnih.gov

The quantitative data derived from Hirshfeld surface analyses for representative anthracenyl chalcones are summarized in the table below. These values highlight the prevalence of non-specific van der Waals forces (H···H contacts) and the crucial directional influence of C–H···π and π–π interactions in defining the crystal architecture.

Intermolecular Contact TypeContribution for 1-(anthracen-9-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one (%) nih.govContribution for (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one (%) nih.govnih.gov
H···H38.8Data not specified, but present
C···H / H···C22.841.2
C···C8.9Data not specified
H···F / F···H6.3Not Applicable

Computational Chemistry and Quantum Chemical Investigations of 1 Anthracen 9 Yl 3 Phenylprop 2 En 1 One

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of chalcone (B49325) derivatives. It offers a balance between computational cost and accuracy, making it suitable for molecules of this size. The process begins with geometry optimization, where the molecule's lowest energy conformation is determined.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For anthracene-based chalcones and related π-conjugated systems, the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional is widely employed. dongguk.eduiucr.orgnih.gov This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems.

The basis set defines the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a popular choice for such molecules. iucr.orgnih.govresearchgate.netnih.gov This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing flexibility. The additions denoted by "++G(d,p)" are crucial:

++ : Adds diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing weakly bound electrons and non-covalent interactions.

(d,p) : Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more complex and realistic descriptions of bonding by accounting for the distortion of atomic orbitals within the molecule.

This combination of B3LYP with 6-311++G(d,p) has been shown to provide reliable results for the geometry and electronic properties of similar chalcone structures. iucr.orgnih.govresearchgate.netnih.gov

A key validation of computational results is the comparison of calculated geometrical parameters (bond lengths, bond angles, and dihedral angles) with experimental data, typically obtained from single-crystal X-ray diffraction. iucr.orgnih.gov For related anthracene (B1667546) chalcones, studies show generally good agreement between the DFT-optimized structures and the crystal structures. iucr.orgnih.gov

Deviations between the two sets of data are expected and can be attributed to fundamental differences in the states being modeled. iucr.orgnih.gov DFT calculations are typically performed on a single molecule in the gas phase (an isolated condition), whereas X-ray diffraction data reflects the molecule's geometry within a crystal lattice, where intermolecular forces such as C-H···π interactions can influence the conformation. iucr.orgnih.govresearchgate.net For example, in a similar compound, (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one, a significant difference between the calculated and experimental torsion angles was attributed to the presence of intermolecular interactions in the crystal packing that are absent in the gas-phase calculation. nih.gov

Table 1: Illustrative Comparison of Selected Geometrical Parameters for an Anthracene Chalcone Analogue This table is a representative example based on data for similar compounds.

ParameterTheoretical (DFT/B3LYP)Experimental (X-ray)
C=C Bond Length (Å)1.3401.333
C=O Bond Length (Å)1.2301.225
C-C-C Angle (°) (enone)121.5120.8
Dihedral Angle (Anthracene-Enone) (°)48.085.2

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

The energies of the HOMO and LUMO are critical parameters derived from DFT calculations.

HOMO Energy (EHOMO) : Represents the energy of the outermost electron-occupied orbital. A higher EHOMO value indicates a greater ability to donate electrons, suggesting susceptibility to electrophilic attack.

LUMO Energy (ELUMO) : Represents the energy of the lowest energy electron-unoccupied orbital. A lower ELUMO value indicates a greater ability to accept electrons, suggesting susceptibility to nucleophilic attack.

In studies of related anthracene-acrylonitrile fluorophores, the HOMO is typically localized on the electron-donating anthracene unit, while the LUMO is localized on the electron-accepting part of the molecule. researchgate.net This distribution is characteristic of a donor-π-acceptor system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a crucial descriptor of molecular reactivity and stability. nih.gov

A small energy gap implies that the molecule can be easily excited, suggesting high chemical reactivity and low kinetic stability. It is also indicative of potential for significant Intramolecular Charge Transfer (ICT). nih.govrug.nl

A large energy gap suggests high kinetic stability and low chemical reactivity because more energy is required to promote an electron from the HOMO to the LUMO. nih.gov

The electronic absorption spectrum of a molecule is directly related to this gap. The transition of an electron from the HOMO to the LUMO corresponds to the longest wavelength absorption peak (λmax) in the UV-visible spectrum. iucr.orgnih.gov For (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one, the calculated energy gap was 3.07 eV, which showed excellent agreement with the experimental value of 3.03 eV, indicating the suitability of the compound for optoelectronic applications. nih.govresearchgate.netnih.gov The ICT character, which involves the redistribution of electron density from a donor (like anthracene) to an acceptor upon excitation, is a key feature that influences the optical and electronic properties of such molecules. researchgate.netrug.nl

Table 2: Frontier Molecular Orbital Properties of an Anthracene Chalcone Analogue This table contains representative data based on published values for similar compounds.

ParameterValue (eV)
EHOMO-5.58
ELUMO-2.51
Energy Gap (ΔE)3.07

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface. The MEP surface is color-coded to indicate different potential regions:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are prone to electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For a chalcone like 1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one, the MEP analysis would likely show the most negative potential (red) localized on the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the aromatic rings. This visualization helps identify the sites where the molecule is most likely to interact with other reagents, guiding the understanding of its chemical reactivity.

Mulliken Charges and Dipole Moment Calculations

Quantum chemical calculations offer profound insights into the distribution of electron density within a molecule, which is fundamental to understanding its polarity, reactivity, and intermolecular interactions. For this compound, Mulliken population analysis is a common method used to calculate the partial atomic charges on each atom. This analysis partitions the total molecular electron density among the constituent atoms, providing a numerical value for the net charge on each atomic center.

The calculation, typically performed using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal the electronic landscape of the molecule. It is expected that the oxygen atom of the carbonyl group (C=O) would possess a significant negative Mulliken charge due to its high electronegativity, making it a potential site for electrophilic attack. Conversely, the adjacent carbonyl carbon atom would exhibit a positive charge, marking it as a nucleophilic target. The distribution of charges across the anthracene and phenyl rings would indicate the extent of electron delocalization and conjugation throughout the π-system.

Table 1: Illustrative Mulliken Atomic Charges No specific research data was found for this compound. The table below is a hypothetical representation of expected charge distribution based on chemical principles.

Atom Element Expected Mulliken Charge (a.u.)
Carbonyl Oxygen O Highly Negative
Carbonyl Carbon C Highly Positive
Alpha-Carbon (Cα) C Slightly Negative/Positive
Beta-Carbon (Cβ) C Slightly Negative/Positive
Phenyl Ring Cs C Varied, slightly negative

Theoretical Prediction of Spectroscopic Properties

Vibrational spectroscopy provides a fingerprint of a molecule based on its characteristic bond stretching, bending, and torsional motions. DFT calculations are a powerful tool for predicting the vibrational frequencies that correspond to peaks in Fourier-Transform Infrared (FT-IR) and Raman spectra. By optimizing the molecular geometry of this compound and calculating the second derivatives of the energy, a set of harmonic vibrational frequencies can be obtained.

These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of finite basis sets. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data. The calculations also provide the infrared intensities and Raman activities for each vibrational mode, which aids in the interpretation of the experimental spectra.

Key vibrational modes for this compound would include:

C=O Stretching: A strong, characteristic band in the FT-IR spectrum, typically expected in the 1650-1680 cm⁻¹ region.

C=C Stretching: Vibrations from the enone moiety and the aromatic rings, appearing in the 1500-1600 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and vinylic C-H stretches around 3000-3100 cm⁻¹.

C-H Bending: Out-of-plane C-H bending modes in the 700-900 cm⁻¹ region, which are often characteristic of the substitution pattern on the aromatic rings.

A detailed comparison between the scaled theoretical frequencies and the experimentally measured FT-IR and Raman bands allows for a precise assignment of each vibrational mode to a specific molecular motion.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. The GIAO method is a highly effective computational approach for predicting the NMR chemical shifts (δ) of nuclei like ¹H and ¹³C. gaussian.com This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts are then obtained by referencing these shielding values to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, GIAO calculations, usually performed at the DFT level, would predict the chemical shifts for each unique proton and carbon atom. The predicted values would reflect the local electronic environment of each nucleus. For instance:

The protons on the enone's double bond (vinylic protons) would have distinct chemical shifts influenced by their cis/trans relationship and the electronic effects of the adjacent aromatic and carbonyl groups.

The aromatic protons on the phenyl and anthracene rings would appear in a complex pattern in the downfield region of the ¹H NMR spectrum, with their precise shifts determined by the electronic push-pull effects within the conjugated system.

In the ¹³C NMR spectrum, the carbonyl carbon would be the most downfield signal, typically above 190 ppm. The carbons of the anthracene and phenyl rings would resonate in the 120-140 ppm range, with variations depending on their position relative to the propenone linker.

Comparing the GIAO-predicted chemical shifts with experimental NMR data serves as a powerful validation of the computed molecular structure and provides a deeper understanding of the electronic features of the molecule.

The color and photophysical properties of a molecule are governed by its electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for predicting the electronic absorption spectra (UV-Vis) of molecules like this compound.

This method calculates the vertical excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. The results provide the maximum absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption band), and the nature of the electronic transitions (e.g., π→π* or n→π*).

For this chalcone, the UV-Vis spectrum is expected to be dominated by intense π→π* transitions due to its extensive conjugated system spanning the anthracene, enone, and phenyl moieties. TD-DFT calculations would likely predict several key transitions:

A high-energy transition corresponding to the localized π-systems of the aromatic rings.

A lower-energy, high-intensity transition corresponding to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO→LUMO transition is often responsible for the longest-wavelength absorption band and is characteristic of an intramolecular charge transfer (ICT) process within the conjugated backbone. Analysis of the molecular orbitals involved would show the HOMO localized across the anthracene and enone bridge, while the LUMO might be distributed over the entire π-system. nih.govresearchgate.net

The calculated λmax values can be compared with the experimental spectrum to validate the theoretical model and understand the origin of the observed colors and electronic properties. nih.gov

Global and Local Chemical Reactivity Descriptors

Chemical Potential (μ): Related to electronegativity, it indicates the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to change in electron distribution. A large HOMO-LUMO gap implies high hardness and low reactivity.

Global Softness (S): The reciprocal of hardness, indicating high polarizability and reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors: These descriptors pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Fukui Functions (f(r)): This function indicates the change in electron density at a particular point when an electron is added to or removed from the molecule. By condensing the Fukui function to individual atomic sites, one can predict the most likely centers for electrophilic attack (where f⁻(r) is large) and nucleophilic attack (where f⁺(r) is large). For this chalcone, the carbonyl oxygen would be a likely site for electrophilic attack, while the β-carbon of the enone and the carbonyl carbon are potential sites for nucleophilic attack.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These are topological analyses of the electron density that provide a visual map of electron localization in the molecule. ELF and LOL analyses would clearly delineate the regions of core electrons, covalent bonds, and lone pairs. For this compound, these maps would visualize the π-delocalization across the aromatic systems and the enone bridge, as well as the localization of the lone pairs on the carbonyl oxygen atom.

Optoelectronic and Nonlinear Optical Nlo Properties of Anthracenyl Chalcone Derivatives

Theoretical Framework of Nonlinear Optical Response in Conjugated Systems

The interaction of light with a material can induce a polarization (P) that is not linearly proportional to the strength of the applied electric field (E). This nonlinear response is the origin of NLO phenomena and is particularly pronounced in organic molecules with delocalized π-electrons. globethesis.com

When a molecule is subjected to an external electric field, an induced dipole moment arises. For weaker fields, this relationship is linear and is described by the linear polarizability (α). However, under the intense electric field of a laser, the response becomes nonlinear. The induced dipole moment (p) can be expressed as a power series of the electric field (E):

p = αE + βE² + γE³ + ...

Here, β and γ are the first and second hyperpolarizabilities, respectively, which are microscopic quantities that describe the molecule's second- and third-order NLO responses. mdpi.commdpi.com The first hyperpolarizability (β) is responsible for second-order effects like second-harmonic generation (SHG), while the second hyperpolarizability (γ) governs third-order phenomena such as third-harmonic generation and the Kerr effect. mdpi.comresearchgate.net The hyperpolarizability is a tensor quantity that reflects the ease with which the molecule's electron cloud can be distorted by a strong electric field. wikipedia.org

The magnitude of the NLO response in organic compounds is intrinsically linked to their electronic structure. rsc.orgresearchgate.net Key molecular features that lead to large hyperpolarizabilities include:

Extended π-Conjugation: Systems with extensive networks of alternating single and double bonds, like the anthracene (B1667546) and phenyl rings in 1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one, allow for significant delocalization of π-electrons. mdpi.comrsc.org This delocalization reduces the energy required to excite the electrons, leading to a more substantial and nonlinear response to an applied optical field. globethesis.com

Donor-Acceptor Groups: The presence of electron-donating and electron-accepting groups at the ends of a conjugated system (creating a "push-pull" molecule) can significantly enhance the NLO response by creating a large change in dipole moment upon excitation. mdpi.comresearchgate.net While this compound itself is not a classic push-pull system, the anthracene and phenyl groups linked by the enone bridge form a large, polarizable electron system. rsc.org

Molecular Planarity: A planar molecular structure often enhances π-electron delocalization, which can lead to a stronger NLO response. rsc.org The structure of anthracenyl chalcones involves a twist between the anthracene ring and the propenone unit, which can influence the degree of conjugation and thus the NLO properties. nih.govnih.gov

Theoretical investigations using methods like Density Functional Theory (DFT) have become powerful tools for predicting the NLO properties of new materials by correlating their geometric and electronic structures. rsc.orgresearchgate.net

Experimental Characterization of Third-Order NLO Properties

The third-order NLO properties are of particular interest for applications in all-optical switching and optical limiting. These properties are described by the third-order nonlinear susceptibility (χ(3)), a macroscopic quantity that is related to the microscopic second hyperpolarizability (γ).

The Z-scan technique is a widely used single-beam method to measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials. wikipedia.orgekspla.comucf.edu The experiment involves translating a sample along the propagation axis (the z-axis) of a focused laser beam and measuring the transmitted intensity through an aperture in the far field. ucf.eduoptica.org

Closed-Aperture Z-scan: This configuration is sensitive to changes in the refractive index. A self-focusing material (n₂ > 0) will cause a pre-focal transmittance minimum (valley) followed by a post-focal maximum (peak), while a self-defocusing material (n₂ < 0) will produce the opposite signature. ucf.edu

Open-Aperture Z-scan: By removing the aperture, the detector measures the total transmitted intensity, making the measurement sensitive only to nonlinear absorption processes. wikipedia.orgekspla.com A decrease in transmittance at the focal point indicates the presence of nonlinear absorption, such as two-photon absorption. ekspla.com

Studies on a related disubstituted chalcone (B49325) derivative, ((2E,2'E)-3,3'-(1,4-phenylene)bis(1-(anthracen-9-yl)prop-2-en-1-one)), have utilized the Z-scan method to evaluate its NLO properties, demonstrating the utility of this technique for characterizing anthracenyl chalcones. analis.com.my

Table 1: Third-Order NLO Properties of a Related Anthracene Chalcone Derivative

Property Value Source
Nonlinear Absorption (β) 1.1 x 10⁻¹⁰ m/W analis.com.my
Nonlinear Refraction (μ) 4.2 x 10⁻¹⁵ m²/W analis.com.my

Note: Data is for ((2E,2'E)-3,3'-(1,4-phenylene)bis(1-(anthracen-9-yl)prop-2-en-1-one)).

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state. wikipedia.org The probability of TPA is proportional to the square of the incident light intensity. wikipedia.org Materials with strong TPA are of significant interest for optical limiting applications, which are devices that protect sensitive optical sensors or human eyes from damage by high-intensity laser pulses. optica.orgrsc.orgucf.edu An ideal optical limiter exhibits high transparency at low input intensities but becomes opaque at high intensities. wikipedia.orgoptica.org

The extended π-conjugation provided by the anthracene group is a key structural feature for enhancing TPA cross-sections. rsc.org Research on various anthracene derivatives has shown that modifying the structure, such as extending the conjugation length or adding donor/acceptor groups, can significantly increase TPA. rsc.orgkorea.ac.krnih.gov For instance, studies on (E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (AN-1), a close analog of the subject compound, confirm that intramolecular charge transfer is significant for achieving large TPA cross-sections, making these molecules potential candidates for optical limiting materials. rsc.org

The third-order nonlinear susceptibility, χ⁽³⁾, is a complex quantity that provides a comprehensive measure of a material's third-order NLO response. Its real part is related to the nonlinear refractive index (n₂), while its imaginary part is associated with the nonlinear absorption coefficient (β). ucf.edunih.gov The magnitude of χ⁽³⁾ determines the efficiency of third-order processes like third-harmonic generation and degenerate four-wave mixing. csic.esgla.ac.uk

The Z-scan technique allows for the determination of both the real and imaginary components of χ⁽³⁾. ucf.edu For the related compound ((2E,2'E)-3,3'-(1,4-phenylene)bis(1-(anthracen-9-yl)prop-2-en-1-one)), a significant third-order nonlinear susceptibility of 2.8 x 10⁻⁶ esu was reported, highlighting the strong NLO response achievable with anthracenyl chalcone structures. analis.com.my The large χ⁽³⁾ values in these materials are attributed to the extensive delocalization of π-electrons across the molecular framework. analis.com.my

Structure-Property Relationships for Enhanced Optoelectronic Performance

The optoelectronic and nonlinear optical (NLO) properties of anthracenyl chalcone derivatives are intrinsically linked to their molecular architecture. The design and synthesis of these molecules are guided by well-established structure-property relationships, where targeted modifications to the molecular framework can lead to significant enhancements in their performance for applications in optical switching and limiting. plos.orgnih.gov Key strategies involve the precise engineering of substituent groups and the control of molecular conformation, which together dictate the efficiency of intramolecular charge transfer (ICT) and the magnitude of the NLO response.

Impact of Substituent Engineering on NLO Efficiency

The fundamental design principle for highly active NLO organic molecules, including anthracenyl chalcones, involves creating a "push-pull" system. This architecture consists of a strong electron donor and a strong electron acceptor at opposite ends of a highly polarizable π-conjugated bridge. nih.gov The anthracene moiety itself, with its delocalized π-electron system, serves as a crucial part of this conjugated bridge, and its substitution plays a vital role in enhancing NLO properties. plos.orgnih.gov

For instance, studies comparing different anthracenyl chalcones (ACs) have shown that varying the donor substituents directly impacts their dipole moments and NLO responses. plos.org A derivative featuring a bithiophene substituent (Anth-2) exhibited a greater dipole moment (6.77 D) compared to a simpler analogue (Anth-1, 5.24 D), which is attributed to the resonance effect of the stronger electron-donating group. plos.org This increased dipole moment correlates with a better NLO response. plos.org

Conversely, attaching a strong electron-withdrawing group, such as a nitro group (-NO2), also leads to significant NLO properties. The compound (E)-1-(9-anthryl)-3-(4-nitrophenyl)prop-2-en-1-one (N-ANC) demonstrates a strong NLO response, characterized by a negative, self-defocusing nonlinearity. researchgate.net This molecule exhibits strong two-photon absorption (TPA), making it a promising material for optical limiting and all-optical switching applications. The strategic placement of donors and acceptors across the anthracene-chalcone framework is therefore a powerful tool for tuning and maximizing NLO efficiency.

CompoundSubstituent GroupNonlinear Refractive Index (n₂) (cm²/W)Nonlinear Absorption Coefficient (β) (cm/W)Third-Order Susceptibility (χ⁽³⁾) (esu)
(E)-1-(9-anthryl)-3-(4-nitrophenyl)prop-2-en-1-one (N-ANC)-NO₂ (Acceptor)~10⁻⁸~10⁻⁵Not Reported
Anthracenyl Chalcone (Anth-2)Bithiophene (Donor)-5.80 x 10⁻⁹1.14 x 10⁻⁴1.10 x 10⁻⁴
Disubstituted Chalcone (N1A)Anthracene (Donor)Data not specifiedData not specifiedData reported

Conformational Influence on Charge Transfer and NLO Response

The efficiency of intramolecular charge transfer, and consequently the NLO response, is highly dependent on the planarity of the π-conjugated system. rsc.org An ideal planar conformation allows for maximum orbital overlap along the conjugated bridge, facilitating electron delocalization from the donor to the acceptor. rsc.org However, in many anthracenyl chalcones, the steric bulk of the anthracene group introduces significant conformational twisting. nih.govnih.gov

Crystallographic studies of derivatives such as (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one reveal a distinctly non-planar structure. nih.govresearchgate.net In this molecule, the central propenone unit is twisted relative to both the anthracene and the bromophenyl rings. The dihedral angle between the propenone plane and the anthracene ring system is 45.8°, while the angle between the bromophenyl ring and the anthracene system is 35.52°. nih.govresearchgate.net This twisting disrupts the π-conjugation, which can modulate the NLO properties.

The steric hindrance can be even more pronounced in molecules with multiple bulky groups. For example, (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one is a highly twisted structure due to the presence of two anthracene rings. nih.gov This results in large torsion angles of 84.0° and 93.65° around the bonds connecting the anthracene moieties to the central enone bridge. nih.gov

While significant deviation from planarity can suppress the conjugation effect, a moderate degree of twisting can be beneficial for consolidating the crystal structure through intermolecular interactions. nih.gov Furthermore, the length of the π-conjugated bridge itself influences planarity and NLO response. Extending the bridge, for instance by adding an ethylene (B1197577) double bond, can improve molecular planarity and lead to a notable enhancement of the nonlinear absorption response. rsc.org Therefore, achieving an optimal balance between molecular planarity for efficient charge transfer and the steric requirements of the substituent groups is a critical aspect of designing high-performance NLO materials. nih.govrsc.org

CompoundKey Torsion/Dihedral AnglesStructural Feature
(E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-oneInterplanar angle (bromophenyl-anthracene): 35.52° Dihedral angle (propenone-anthracene): 45.8°Twisted molecule due to steric interactions. nih.govresearchgate.net
(E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-oneTorsion angles: 84.0° and 93.65°Highly twisted structure from the bulkiness of two anthracene rings. nih.gov

Photophysical Mechanisms and Excited-State Dynamics

The nonlinear optical properties of anthracenyl chalcones originate from their unique photophysical mechanisms and the complex dynamics that occur in their excited states following light absorption. These molecules are designed to exhibit strong intermolecular charge transfer (ICT) from an electron-donor portion to an electron-acceptor portion via the anthracene chromophore, a process that is fundamental to their nonlinear absorption. nih.gov

Upon photoexcitation, these molecules transition from the ground state to an excited state. In many donor-acceptor chalcones, this leads to a significant redistribution of electron density, creating an excited state with a much larger dipole moment than the ground state. nih.gov This ICT process is often evidenced by a large Stokes shift, which is the difference between the maximum wavelengths of absorption and emission. nih.gov

The dynamics of these excited states are often complex and occur on ultrafast timescales. Studies on related anthracene derivatives have shown that the relaxation process can involve a transition from an initial local excited-state (LES) to a charge transfer state (CTS). rsc.org This internal conversion is a key step in the energy dissipation pathway. The primary step following excitation can be an ICT process that is assisted by the planarization of the molecular rings, a structural relaxation that can occur on a picosecond timescale. rsc.org

The observed nonlinear absorption in many anthracenyl chalcones is the result of mechanisms such as two-photon absorption (TPA) and subsequent excited-state absorption (ESA). rsc.org The combination of these effects is often termed two-photon absorption induced excited-state absorption (TPA-ESA). rsc.org This leads to a phenomenon known as reverse saturable absorption (RSA), where the material's absorption increases with increasing laser intensity, a property that is highly desirable for optical limiting applications. plos.orgnih.gov The excited-state lifetimes of related anthracene radical anions have been found to be extremely short, on the order of 3-5 picoseconds, due to efficient non-radiative deactivation pathways that bring the molecule back to the ground state. rsc.org This rapid recovery is crucial for applications in high-speed optical switching.

Photophysical ProcessDescriptionRelevance to Anthracenyl Chalcones
Intramolecular Charge Transfer (ICT)Light-induced transfer of an electron from a donor part to an acceptor part of the same molecule. nih.govThe core mechanism driving NLO properties; evidenced by large Stokes shifts. nih.govnih.gov
Two-Photon Absorption (TPA)Simultaneous absorption of two photons to reach an excited state.A primary mechanism for nonlinear absorption in these materials. rsc.org
Excited-State Absorption (ESA)Absorption of a photon by a molecule already in an excited state.Contributes to reverse saturable absorption (RSA), enhancing optical limiting. plos.orgrsc.org
Excited-State RelaxationProcess by which an excited molecule returns to the ground state, involving transitions between states (e.g., LES → CTS). rsc.orgOccurs on picosecond timescales, enabling rapid recovery for optical switching. rsc.orgrsc.orgrsc.org

Molecular Interactions and Supramolecular Assembly in Anthracenyl Chalcone Systems

Elucidation of Non-Covalent Interactions Governing Molecular Aggregation

The aggregation of 1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one in the solid state is governed by a subtle interplay of various non-covalent interactions. While a specific crystal structure for this exact compound is not extensively detailed in the available literature, analysis of closely related anthracenyl chalcones provides a clear blueprint of the forces at play. The primary interactions responsible for molecular aggregation in this class of compounds are C—H⋯π interactions, π–π stacking, and weak hydrogen bonds involving the carbonyl oxygen.

The large surface area of the anthracene (B1667546) and phenyl rings is the dominant feature driving aggregation. In analogues such as (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one, C—H⋯π interactions are the principal force connecting molecules into infinite zigzag chains. Similarly, in derivatives like (E)-3-(Anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one, π–π stacking interactions are observed with centroid–centroid distances of approximately 3.756 Å, indicating significant orbital overlap between the aromatic systems of adjacent molecules.

Weak hydrogen bonds, particularly of the C—H⋯O type, are also crucial. The carbonyl oxygen of the enone linker acts as a hydrogen bond acceptor, interacting with hydrogen atoms from the aromatic rings or the vinylic bridge of neighboring molecules. In the crystal structure of (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one, molecules are first linked into dimers by C—H⋯Br bonds, and these dimers are then connected into a larger network by weak C—H⋯O and C—H⋯π interactions.

Below is a representative table of intermolecular contacts and their percentage contributions derived from Hirshfeld surface analysis of a closely related anthracenyl chalcone (B49325), illustrating the typical distribution of non-covalent interactions.

Interaction TypePercentage Contribution (%)Description
C···H / H···C41.2Represents C—H···π interactions and other van der Waals contacts involving carbon and hydrogen.
H···H35.5Indicates regions of van der Waals contacts between hydrogen atoms on the peripheries of the molecules.
C···C15.8Corresponds to π–π stacking interactions between the aromatic rings (anthracene and phenyl).
O···H / H···O5.1Signifies the presence of weak C—H···O hydrogen bonds involving the carbonyl group.

Design Principles for Tailored Supramolecular Architectures

The design of specific, tailored supramolecular architectures using the this compound framework relies on the principles of crystal engineering, where molecular structure is rationally modified to control intermolecular interactions and, consequently, solid-state packing. The versatility of the chalcone scaffold allows for systematic modifications to direct self-assembly.

Substitution on the Phenyl Ring: Introducing substituents onto the terminal phenyl ring is a primary strategy to modulate intermolecular forces. Electron-withdrawing groups (e.g., nitro, halogens) or electron-donating groups (e.g., methoxy) can alter the electronic nature of the π-system, influencing both π–π stacking and the strength of hydrogen bonds. For example, installing a halogen atom like bromine, as seen in analogues, introduces the possibility of halogen bonding (C—Br⋯O or C—Br⋯π) as a competing or reinforcing interaction, which can drastically change the packing motif from simple chains to more complex 2D or 3D networks.

Modulation of Steric Hindrance: The inherent structure of this compound is highly twisted due to the steric bulk of the anthracene ring. This twisting prevents full molecular planarity, which in turn hinders perfectly cofacial π–π stacking. This non-planarity is a key design element. By introducing bulky groups at specific positions, one can further control the dihedral angles between the aromatic rings and the enone bridge, thereby fine-tuning the geometry of intermolecular contacts and preventing undesirable aggregation-caused quenching (ACQ) of fluorescence, potentially promoting aggregation-induced emission (AIE).

Introduction of Strong Hydrogen-Bonding Moieties: While the parent molecule relies on weak C—H⋯O interactions, the incorporation of stronger hydrogen bond donors or acceptors (e.g., hydroxyl, carboxyl, or amide groups) would provide a more reliable and directional tool for programming self-assembly. A hydroxyl group on the phenyl ring, for instance, could form robust O—H⋯O hydrogen bonds with the carbonyl oxygen of a neighboring molecule, leading to highly predictable supramolecular synthons like chains or dimers.

These principles allow for a rational approach to creating materials with desired topologies, such as lamellar, herringbone, or porous frameworks, by balancing the attractive and repulsive forces between molecules.

Self-Assembly Tendencies and Crystal Engineering of Anthracenyl Chalcones

The self-assembly of this compound is driven by the system's tendency to minimize its free energy through the formation of an ordered crystalline lattice. The dominant tendency is aggregation via π–π stacking, facilitated by the large, flat surface of the anthracene moiety. This aromatic stacking is a primary organizing force, often leading to the formation of columnar or slipped-stack arrangements.

Crystal engineering of this compound involves controlling the kinetic and thermodynamic parameters of crystallization to select for a desired solid-state form (polymorph) with specific properties. Key factors include:

Solvent Choice: The polarity of the crystallization solvent can influence which intermolecular interactions are favored. Polar solvents may compete for hydrogen bonding sites, promoting π–π stacking, while non-polar solvents may favor the formation of structures stabilized by weaker C—H⋯O interactions.

Temperature and Evaporation Rate: The rate of crystal growth can determine whether the system settles into its thermodynamically most stable form or becomes kinetically trapped in a metastable polymorph. Slow evaporation typically yields more ordered, single crystals suitable for diffraction studies.

The inherent structural features of anthracenyl chalcones make them prone to forming distinct supramolecular assemblies. The rigid α,β-unsaturated ketone linker holds the two aromatic rings in a specific, albeit twisted, conformation. This conformational rigidity, combined with the strong driving force for π-stacking from the anthracene unit, suggests that this compound is an excellent candidate for forming well-defined, one-dimensional (1D) or two-dimensional (2D) supramolecular structures. The interplay between stacking of the anthracene groups and the interactions involving the phenyl and enone moieties can lead to complex and elegant crystal packing, which is a central goal of crystal engineering in this molecular family.

Future Directions in Anthracenyl Chalcone Research

Development of Advanced Synthetic Methodologies with Improved Efficiency and Sustainability

The traditional synthesis of chalcones, often achieved through the Claisen-Schmidt condensation, typically relies on strong acids or bases and can involve lengthy reaction times and the use of volatile organic solvents. rjpn.orgbenthamdirect.comnih.gov Future research will prioritize the development of "green" or sustainable synthetic protocols that offer higher efficiency, reduced environmental impact, and greater cost-effectiveness. nih.govpropulsiontechjournal.com

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes while often improving product yields. nih.govpropulsiontechjournal.com A solvent-free protocol using microwave irradiation and potassium hydroxide (B78521) as a catalyst has been successfully developed for synthesizing 9-anthracenyl chalcone (B49325) derivatives, achieving excellent yields in just 5 minutes. nih.gov

Ultrasonic Irradiation: Sonochemical methods utilize ultrasound waves to increase the rate of reaction by lowering the activation energy, which can reduce both reaction time and temperature. propulsiontechjournal.com

Solvent-Free and Solid-State Reactions: Grinding methods, where reactants are mixed in the absence of a solvent, align with green chemistry principles by minimizing waste. propulsiontechjournal.com These solvent-free approaches prevent pollution and can lead to higher efficiency. rjpn.org

Eco-Friendly Catalysts: Research is moving towards the use of recyclable and less hazardous catalysts, such as ionic liquids or solid acid catalysts, to replace traditional strong bases like sodium hydroxide or potassium hydroxide. nih.govnih.gov

Table 1: Comparison of Synthetic Methodologies for Chalcone Synthesis This table is interactive. You can sort and filter the data.

Methodology Typical Catalyst Solvent Reaction Time Key Advantages
Conventional Claisen-Schmidt NaOH, KOH, Ba(OH)2 Ethanol (B145695), Methanol 5 - 24 hours Well-established, simple procedure
Microwave-Assisted KOH, K2CO3 Solvent-free or minimal 3 - 6 minutes Rapid reaction, high yields (80-90%+) rjpn.org, energy efficient propulsiontechjournal.com
Ultrasonic Irradiation NaOH Ethanol Shorter than conventional Reduced reaction time and temperature propulsiontechjournal.com
Grinding Method - Solvent-free Variable High atom efficiency, minimal waste propulsiontechjournal.com

In-depth Exploration of Structure-Function Relationships via Integrated Experimental and Computational Modeling

A deeper understanding of how the molecular structure of 1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one dictates its chemical and physical properties is crucial for designing next-generation materials. Future work will increasingly rely on an integrated approach that combines experimental techniques with sophisticated computational modeling.

Experimental Analysis: High-resolution X-ray crystallography will continue to provide precise data on bond lengths, torsion angles, and intermolecular interactions in the solid state. nih.govresearchgate.net Spectroscopic techniques remain essential for characterizing photophysical properties. nih.gov

Computational Modeling: Density Functional Theory (DFT) has proven to be a powerful tool for optimizing molecular structures and predicting key electronic properties. researchgate.netdntb.gov.ua Studies on similar anthracenyl chalcones show excellent agreement between DFT-calculated values (e.g., HOMO-LUMO energy gap) and experimental results. nih.govnih.gov For example, in (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one, the predicted energy gap of 3.07 eV closely matched the experimental value of 3.03 eV. nih.gov

Table 2: Key Structural Parameters and Their Functional Implications for Anthracenyl Chalcones This table is interactive. You can sort and filter the data.

Structural Parameter Typical Value/Observation Method of Determination Functional Implication
Dihedral Angle (Anthracene-Enone) 42° - 85° nih.govresearchgate.netresearchgate.net X-ray Crystallography, DFT Affects π-conjugation, influences electronic and optical properties.
Configuration of Enone Bridge Typically E (trans) nih.govresearchgate.net X-ray Crystallography Determines overall molecular shape and packing in the crystal lattice.
HOMO-LUMO Energy Gap ~3.03 eV (experimental) nih.gov UV-Vis Spectroscopy, DFT Indicates potential for optoelectronic applications. nih.gov
Intermolecular Interactions C—H⋯π, π–π stacking nih.govresearchgate.netresearchgate.net X-ray Crystallography Governs crystal packing, which can influence bulk material properties.

Exploration of Enhanced Optoelectronic Performance for Next-Generation Materials

The π-conjugated system inherent in the chalcone backbone, combined with the photophysically active anthracene (B1667546) group, makes this compound a compelling candidate for optoelectronic applications. nih.gov Future research will focus on strategically modifying the molecular structure to enhance and tailor these properties for specific uses.

Anthracene and its derivatives are well-known for their interesting photophysical properties and are used in designing luminescent chemosensors and switches. researchgate.net The chalcone structure provides a charge-transfer axis that can be tuned by adding appropriate substituents to the terminal aromatic rings, potentially enhancing non-linear optical (NLO) properties. nih.gov The measured optical band gap of related anthracenyl chalcones (around 3.03 eV) already indicates their potential suitability for optoelectronic applications. nih.gov

Future strategies to enhance performance may include:

Extending π-Conjugation: Replacing the phenyl group with larger aromatic systems or adding vinyl groups could extend the conjugation length, potentially shifting absorption and emission wavelengths toward the red or near-IR regions, which is desirable for applications in Aza-Bodipy dyes and other systems. murraystate.eduresearchgate.net

Introducing Donor-Acceptor Groups: Adding strong electron-donating groups (like dimethylamino) to the phenyl ring and/or electron-withdrawing groups can create a "push-pull" system, which is known to enhance NLO properties. researchgate.net

Systematic Tuning: By creating a library of derivatives with varied substituents, researchers can systematically study the effects on key parameters like the HOMO-LUMO gap, fluorescence quantum yield, and charge-carrier mobility. murraystate.edu

Integration of Anthracenyl Chalcones into Hybrid Material Systems for Advanced Applications

A significant future direction involves using this compound as a building block for more complex "hybrid molecules" and material systems. nih.gov This strategy aims to combine the desirable properties of the anthracenyl chalcone scaffold with those of other functional moieties to create materials with synergistic or multifunctional capabilities. nih.gov

Potential areas for integration include:

Bioactive Hybrids: The chalcone scaffold is prominent in medicinal chemistry. nih.govanjs.edu.iq Hybrid molecules that link the anthracenyl chalcone unit to other pharmacophores (such as indole (B1671886) or artemisinin) could act on multiple biological targets simultaneously, offering a promising strategy to develop novel anticancer agents with potentially higher efficacy and lower susceptibility to drug resistance. nih.govnih.gov

Polymer and Dye Systems: The reactive nature of the chalcone core makes it suitable for incorporation into polymers or larger dye structures. For example, functionalized chalcones serve as precursors for Aza-Bodipy dyes, which have unique spectral properties in the near-IR window, making them valuable for various materials chemistry applications. murraystate.edu

Sensors and Probes: The fluorescent properties of the anthracene group can be harnessed to create chemosensors. researchgate.net By integrating specific binding sites into the chalcone structure, hybrid molecules could be designed to detect specific ions or molecules through changes in their fluorescence emission.

Table 3: Potential Hybrid Systems and Their Targeted Applications This table is interactive. You can sort and filter the data.

Hybrid Partner Moiety Potential Hybrid Structure Targeted Application Rationale
Indole Indole-Chalcone Hybrid Anticancer Agents Combines functionalities to target microtubule dynamics and overcome multidrug resistance. nih.gov
Artemisinin Artemisinin-Chalcone Hybrid Anticancer Agents Synergistic effect by combining the cytotoxic mechanisms of both parent molecules. nih.gov
Aza-dipyrromethene Precursor for Aza-Bodipy Dyes Near-IR Dyes, Materials Chemistry Utilizes the chalcone as a key synthetic intermediate for complex chromophores. murraystate.edu
Quinazoline Quinazoline-Chalcone Hybrid Bioactive Agents Merges two known pharmacologically active scaffolds to enhance biological activity. researchgate.net

Q & A

Q. What are the common synthetic routes for 1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation , where anthracene-9-carbaldehyde reacts with acetophenone derivatives under basic conditions (e.g., NaOH/ethanol). Optimization involves controlling temperature (60–80°C), reaction time (6–12 hours), and stoichiometric ratios to maximize yield and purity. Solvent choice (e.g., ethanol vs. methanol) and catalyst (e.g., acid/base) adjustments can mitigate side reactions like keto-enol tautomerization .

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

  • UV-Vis spectroscopy identifies π→π* and n→π* transitions in the 300–400 nm range, reflecting conjugation between anthracene and phenyl groups .
  • Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry, confirming planarity of the chalcone backbone and dihedral angles between aromatic systems. For example, P2₁/c space group assignments are common in monoclinic systems .
  • FT-IR validates carbonyl (C=O) stretches near 1650–1680 cm⁻¹ and C=C aromatic vibrations .

Q. How is single-crystal X-ray diffraction applied to determine structural parameters and intermolecular interactions?

SC-XRD data collected on detectors like Bruker APEX-II (Mo-Kα radiation, λ = 0.7107 Å) enable structure solution via direct methods (e.g., SHELXT) and refinement with SHELXL. Key parameters include bond lengths (e.g., C=O ≈ 1.22 Å), torsion angles, and intermolecular contacts (e.g., C–H⋯O, C–H⋯π). Software like Mercury and PIXEL quantifies lattice energies and interaction contributions .

Advanced Research Questions

Q. How can contradictions in crystallographic data during refinement be resolved?

Discrepancies in thermal parameters or occupancy factors require iterative refinement using SHELXL , leveraging restraints (e.g., DELU, SIMU) to stabilize anisotropic displacement parameters. Twinning or disorder is addressed via TWIN/BASF commands or partitioning site occupancies. Cross-validation with Hirshfeld surfaces (CrystalExplorer) identifies overlooked weak interactions (e.g., halogen bonds) .

Q. What DFT methodologies are used to predict electronic properties and validate experimental data?

B3LYP/6-311G(d,p) calculations optimize geometry, compute frontier orbitals (HOMO-LUMO gaps ≈3.1 eV), and simulate UV-Vis spectra (TD-DFT). Mulliken charges and electrostatic potential maps reveal charge distribution, while QSAR models correlate dipole moments (≈4.5 Debye) with reactivity . Overlap between experimental and theoretical λ_max (e.g., ±5 nm) validates methodology .

Q. How do intermolecular interactions influence crystal packing and material properties?

Hirshfeld surface analysis quantifies interaction contributions: C–H⋯O (≈15%), π-stacking (≈10%), and van der Waals forces. For example, C–H⋯Br bonds in brominated analogs stabilize dimeric motifs, while anthracene π-systems enhance charge-transfer efficiency in optoelectronic applications . Lattice energy partitioning (PIXEL) reveals dispersion-dominated stabilization (~60%) .

Q. How can researchers correlate DFT-derived properties with experimental spectroscopic results?

  • Vibrational frequency scaling factors (0.96–0.98) align computed IR peaks with experimental data.
  • Solvent-effect corrections (e.g., PCM model) improve TD-DFT/UV-Vis agreement.
  • Overlay of SC-XRD and DFT-optimized structures (RMSD <0.05 Å) validates computational models .

Q. What role do HOMO-LUMO gaps play in optoelectronic applications of anthracenyl chalcones?

Narrow HOMO-LUMO gaps (~3.1 eV) enhance intramolecular charge transfer (ICT), making these compounds suitable for organic semiconductors or nonlinear optical (NLO) materials . Extended π-conjugation in derivatives with naphthalene/pyrene substituents further reduces band gaps (<2.8 eV), improving conductivity .

Methodological Considerations

  • Crystallographic Refinement : Use SHELX suite for high-resolution data (R-factor <5%) and Olex2 for visualization .
  • DFT Protocols : Benchmark basis sets (6-31G* vs. 6-311G**) to balance accuracy and computational cost .
  • Synthetic Reproducibility : Monitor reaction progress via TLC (hexane:ethyl acetate eluent) and purify via column chromatography (silica gel, gradient elution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.